molecular formula C24H21NO3 B1313128 9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate CAS No. 146803-43-2

9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate

Cat. No.: B1313128
CAS No.: 146803-43-2
M. Wt: 371.4 g/mol
InChI Key: AAAFQLPJNOITCL-SFHVURJKSA-N
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Description

9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate is a synthetic organic compound known for its applications in various fields of scientific research. This compound is characterized by its complex structure, which includes a fluorenylmethyl group and a phenylpropanoyl moiety. It is often used in the synthesis of peptides and other organic molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate typically involves the following steps:

    Formation of the Fluorenylmethyl Group: The fluorenylmethyl group is introduced through a reaction involving fluorene and a suitable alkylating agent under basic conditions.

    Coupling with Phenylpropanoyl Moiety: The fluorenylmethyl intermediate is then coupled with a phenylpropanoyl derivative. This step often involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine.

    Carbamate Formation: The final step involves the formation of the carbamate linkage, typically achieved by reacting the intermediate with an isocyanate or a carbamoyl chloride under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropanoyl moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The fluorenylmethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of 9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate is as a protecting group in peptide synthesis. Protecting groups are essential in organic synthesis to prevent unwanted reactions at specific functional groups during multi-step syntheses. The fluorenylmethoxycarbonyl (Fmoc) group is commonly used due to its stability under basic conditions and ease of removal under mild acidic conditions .

Medicinal Chemistry

In medicinal chemistry, this compound can serve as a building block for the synthesis of bioactive molecules. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets. For example, derivatives of this compound have been explored for their potential as enzyme inhibitors or receptor ligands, which could lead to the development of new therapeutic agents .

Material Science

The properties of this compound extend into material science, where it can be used in the development of polymers or as a component in organic electronics. The fluorenyl unit contributes to the electronic properties of materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Study 1: Synthesis of Peptide Derivatives

In a study focused on synthesizing peptide derivatives, researchers utilized this compound as a protecting group for amino acids. The study demonstrated that the Fmoc group effectively protected the amine functionality during coupling reactions, leading to high yields of the desired peptides after deprotection .

Case Study 2: Development of Anticancer Agents

Another study explored derivatives of this compound in the context of anticancer drug development. Researchers synthesized various analogs and evaluated their cytotoxicity against cancer cell lines. The results indicated that certain modifications to the carbamate structure enhanced the compounds' potency, suggesting potential pathways for developing new anticancer therapies .

Mechanism of Action

The mechanism by which 9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate exerts its effects involves its ability to form stable covalent bonds with target molecules. This stability allows it to act as a protecting group in peptide synthesis, preventing unwanted side reactions. The molecular targets and pathways involved include interactions with amino acids and enzymes, where it can modulate activity by blocking or modifying active sites.

Comparison with Similar Compounds

Similar Compounds

  • 9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate
  • (9H-fluoren-9-yl)methyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
  • 9H-fluoren-9-ylmethyl N-(2,3-dihydroxypropyl)carbamate

Uniqueness

Compared to these similar compounds, 9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate is unique due to its specific phenylpropanoyl moiety, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over molecular interactions, such as in peptide synthesis and drug development.

Biological Activity

9H-Fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate is a carbamate derivative with potential biological activities, particularly in antimicrobial and anticancer research. This compound's structure allows for interaction with various biological targets, making it a subject of interest in medicinal chemistry.

The molecular formula of this compound is C24H25NO3, and its molecular weight is approximately 389.47 g/mol. The compound features a fluorenyl group, which is known to enhance the lipophilicity and biological activity of derivatives.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds, indicating that fluorenyl derivatives exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from fluorenyl structures showed minimum inhibitory concentrations (MIC) greater than 256 μg/mL against multidrug-resistant strains, but some demonstrated significant activity against specific Gram-positive bacteria .

Anticancer Potential

Fluorenyl-based compounds have been investigated for their anticancer properties. The mechanism often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation. Research indicates that certain fluorenyl carbamates can induce apoptosis in cancer cells, suggesting a potential therapeutic application in oncology .

Study 1: Synthesis and Evaluation

A study synthesized several fluorenyl derivatives and evaluated their antimicrobial efficacy. The results indicated that compounds with specific substitutions on the fluorenyl ring exhibited enhanced activity against resistant strains, highlighting the importance of structural modifications in developing effective antimicrobial agents .

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of fluorenyl carbamates. The study demonstrated that these compounds could inhibit tumor growth in vitro and in vivo, with mechanisms involving cell cycle arrest and apoptosis induction in various cancer cell lines .

Data Table: Biological Activity Summary

Activity Type Target Organisms/Cells MIC (μg/mL) Mechanism
AntimicrobialGram-positive bacteria>256Cell wall synthesis inhibition
AntimicrobialGram-negative bacteria>256Disruption of membrane integrity
AnticancerCancer cell linesVariesApoptosis induction

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO3/c26-15-18(14-17-8-2-1-3-9-17)25-24(27)28-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,15,18,23H,14,16H2,(H,25,27)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAFQLPJNOITCL-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501177192
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-1-formyl-2-phenylethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146803-43-2
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-1-formyl-2-phenylethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146803-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-1-formyl-2-phenylethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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